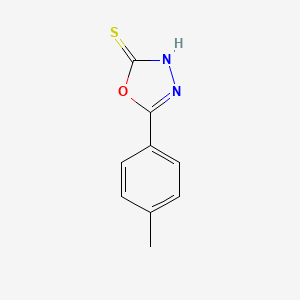

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICTPARDQGART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and chemical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4][5] This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound.

Physicochemical Properties

This compound is a white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂OS | [3][6][7][8] |

| Molecular Weight | 192.24 g/mol | [3][6][7][8] |

| CAS Number | 31130-15-1 | [3][7][8] |

| Melting Point | 212 - 222 °C | [3][9] |

| Appearance | White crystalline solid | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-methylbenzoic acid. The general synthetic route involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in the presence of a base.[1][2]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 4-methylbenzohydrazide

-

A mixture of methyl 4-methylbenzoate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol is refluxed for 8-12 hours.[10]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-methylbenzohydrazide.

Step 2: Synthesis of this compound

-

To a solution of 4-methylbenzohydrazide (1 mole) in absolute ethanol, potassium hydroxide (1 mole) is added, and the mixture is stirred until a clear solution is obtained.

-

Carbon disulfide (1.2 moles) is added dropwise to the solution at room temperature.[1]

-

The reaction mixture is then refluxed for 10-15 hours. The progress of the reaction is monitored by TLC.[1]

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in Table 2. The presence of a band for the S-H group and the absence of the C=O stretching band from the starting hydrazide are key indicators of successful cyclization.[1]

Table 2: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretching (thione tautomer) |

| ~2550 | S-H stretching (thiol tautomer)[1] |

| ~1610 | C=N stretching |

| ~1500 | C=C aromatic stretching |

| ~1320 | C-N stretching |

| ~1050 | C-O-C stretching of the oxadiazole ring |

Note: The compound can exist in thiol-thione tautomerism, which may result in the appearance of both N-H and S-H stretching bands.[2][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data (DMSO-d₆, δ in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~14.5 | Singlet | 1H | SH/NH (tautomer) |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.3 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Table 4: ¹³C NMR Spectral Data (DMSO-d₆, δ in ppm)

| Chemical Shift (δ) | Assignment |

| ~178 | C=S (thione carbon) |

| ~160 | C-5 of oxadiazole ring |

| ~142 | Aromatic carbon attached to -CH₃ |

| ~130 | Aromatic CH |

| ~126 | Aromatic CH |

| ~123 | Aromatic carbon attached to oxadiazole |

| ~21 | Methyl carbon (-CH₃) |

Note: The specific chemical shifts can vary slightly depending on the solvent and the instrument used. The provided ¹³C NMR data is based on analogous structures.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 192.[6]

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 192 | [M]⁺ |

| 193 | [M+1]⁺ |

Potential Biological Activities

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][4][5] While specific signaling pathway data for this compound is not extensively documented, derivatives of this class have been reported to possess various biological effects.[1][5][13]

Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.

This compound and its derivatives are valuable for further investigation in drug discovery programs targeting infectious diseases, cancer, inflammation, and neurological disorders.[3][4][5] Its versatile chemical nature also makes it a candidate for applications in materials science, such as in the development of polymers and organic electronics.[3]

References

- 1. asianpubs.org [asianpubs.org]

- 2. jchemrev.com [jchemrev.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. ajrconline.org [ajrconline.org]

- 6. spectrabase.com [spectrabase.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 3004-42-0 [chemicalbook.com]

- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and synthetic aspects of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol is not publicly available at the time of this writing, this document provides a comprehensive overview of its synthesis, spectroscopic characterization, and potential applications. To offer valuable structural insights, this guide presents a detailed analysis of the crystal structures of closely related p-tolyl substituted 1,3,4-oxadiazole derivatives. The experimental protocols for the synthesis and characterization of these molecules are also detailed, providing a practical resource for researchers in the field.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 2-position and a p-tolyl substituent at the 5-position of the oxadiazole ring is anticipated to modulate the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials.

Although the specific crystal structure of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol remains to be determined, analysis of analogous structures provides a foundational understanding of the expected molecular geometry and intermolecular interactions. This guide presents crystallographic data for three such analogs: 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole, and 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is typically achieved through a multi-step process commencing from a substituted benzoic acid. The general synthetic pathway is outlined below.

General Synthetic Workflow

Caption: General synthesis workflow for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocols

Step 1: Synthesis of Methyl p-toluate

A mixture of p-toluic acid, methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the ester.

Step 2: Synthesis of p-Toluic Acid Hydrazide

Methyl p-toluate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for several hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the acid hydrazide.[2]

Step 3: Synthesis of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide in ethanol, p-toluic acid hydrazide is added, followed by the dropwise addition of carbon disulfide. The reaction mixture is refluxed until the completion of the reaction, as indicated by TLC. The solvent is then evaporated, and the residue is dissolved in water. The solution is acidified with a dilute mineral acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield pure 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.[2][3]

Spectroscopic Data

The structure of the synthesized compound and its intermediates is confirmed by various spectroscopic techniques.

| Spectroscopic Data for 5-substituted-1,3,4-oxadiazole-2-thiols | |

| Technique | Characteristic Peaks |

| FTIR (KBr, cm⁻¹) | ~3100 (N-H), ~2560 (S-H), ~1610 (C=N), ~1550 (C=C), ~1100 (C-O-C)[2][4] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (C-5 of oxadiazole), Aromatic carbons, ~21 (CH₃)[2] |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺[2] |

Crystallographic Data of Analogous Compounds

The following tables summarize the crystallographic data for three structurally related compounds, providing a basis for understanding the likely solid-state conformation of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Crystal Data and Structure Refinement

| Parameter | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole [5] | 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole [6] | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [7] |

| Chemical Formula | C₁₅H₁₂N₂O | C₁₉H₂₀N₂O | C₉H₉N₃O |

| Formula Weight | 236.27 | 292.37 | 175.19 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 19.733(5) | 9.886(9) | 12.161(2) |

| b (Å) | 5.1441(12) | 10.613(9) | 5.9374(3) |

| c (Å) | 12.436(3) | 16.093(13) | 12.8282(15) |

| β (°) | 107.477(6) | 99.14(2) | 108.012(19) |

| Volume (ų) | 1204.1(5) | 1667(2) | 880.9(2) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 93 | 298 | 291 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

| Reflections Collected | 7407 | 17627 | Not Reported |

| Independent Reflections | 2256 | 3791 | Not Reported |

| R(int) | 0.207 | 0.063 | Not Reported |

| Final R indices [I>2σ(I)] | R₁ = 0.109 | R₁ = 0.109 | Not Reported |

| wR(F²) | 0.307 | 0.223 | Not Reported |

Selected Bond Lengths and Angles

| Compound | Bond | Length (Å) | Angle | Value (°) |

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [7] | O1-C8 | 1.3608(19) | C8-O1-C7 | 102.79(11) |

| O1-C7 | 1.3754(19) | |||

| N1-N2 | 1.4129(19) | |||

| C7-N1 | 1.279(2) | |||

| C8-N2 | 1.296(2) |

Note: Detailed bond lengths and angles for the other two analogs can be found in the cited references.

Potential Applications and Biological Activity

Derivatives of 1,3,4-oxadiazole-2-thiol are known for their diverse biological activities. The title compound and its analogs are potential candidates for:

-

Antimicrobial Agents: These compounds have shown activity against various bacterial and fungal strains.[2][4][8]

-

Antioxidant Agents: The thiol group can contribute to the radical scavenging properties of these molecules.[9]

-

Anticancer Agents: The 1,3,4-oxadiazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic effects.[10]

-

Corrosion Inhibitors: The heteroatoms in the oxadiazole ring and the thiol group can coordinate with metal surfaces, providing a protective layer against corrosion.[1]

Conclusion

While the definitive crystal structure of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol awaits elucidation, this technical guide provides a robust foundation for researchers working with this compound. The detailed synthetic protocols and spectroscopic data, coupled with the crystallographic analysis of closely related structures, offer valuable insights into the chemical and physical properties of this important heterocyclic molecule. The diverse biological activities associated with the 1,3,4-oxadiazole-2-thiol scaffold underscore the potential of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol in the development of new therapeutic agents and advanced materials. Further crystallographic studies are encouraged to fully characterize this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. ijari.org [ijari.org]

- 5. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (FTIR, NMR, Mass) of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis and analysis.

Introduction

This compound is a versatile molecule featuring a 1,3,4-oxadiazole ring, a thiol group, and a p-tolyl substituent. This combination of functional groups imparts a range of biological activities and makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Accurate spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide is intended to be a practical resource for researchers working with this and related molecules. The compound exists in a thiol-thione tautomerism, with the thione form often being more stable in solution.[2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base.[4]

Materials:

-

4-methylbenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve 4-methylbenzohydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

-

To this solution, add potassium hydroxide (0.01 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.012 mol).

-

The reaction mixture is then refluxed for 6-8 hours, during which the reaction progress can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed thoroughly with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, affords the pure this compound.

Spectroscopic Analysis

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.3 Mass Spectrometry (MS)

-

Instrument: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds and general spectroscopic principles.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretch (thione form) |

| ~2550 | S-H stretch (thiol form) |

| ~1610 | C=N stretch (oxadiazole) |

| ~1500 | C=C stretch (aromatic) |

| ~1300 | C=S stretch (thione form) |

| ~1100 | C-O-C stretch (oxadiazole) |

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.5 | Singlet | 1H | -SH / -NH (tautomer) |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to C=N) |

| ~7.3 | Doublet | 2H | Aromatic protons (ortho to CH₃) |

| ~2.4 | Singlet | 3H | -CH₃ protons |

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=S (thione form) |

| ~160 | C=N (oxadiazole ring) |

| ~142 | Aromatic C attached to CH₃ |

| ~130 | Aromatic CH (ortho to CH₃) |

| ~126 | Aromatic CH (ortho to C=N) |

| ~122 | Aromatic C attached to oxadiazole |

| ~21 | -CH₃ carbon |

Mass Spectrometry Data

| m/z | Assignment |

| 192.04 | [M]⁺ (Molecular Ion) |

| 193.05 | [M+H]⁺ |

The molecular formula of this compound is C₉H₈N₂OS, with an exact mass of 192.0357 Da.[5] The mass spectrum is expected to show a prominent molecular ion peak.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the compound's structure and its spectral data.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 5-substituted-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A comprehensive understanding of their tautomeric equilibrium between the thione and thiol forms is crucial for structure-activity relationship (SAR) studies, as the predominant tautomer can significantly influence physicochemical properties, receptor binding, and metabolic stability. This document summarizes key spectroscopic data, provides detailed experimental protocols for synthesis and analysis, and visualizes the underlying chemical principles and workflows.

Introduction

The 1,3,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When substituted at the 2-position with a thiol group, these compounds can exist in two tautomeric forms: the thione form and the thiol form (Figure 1). The equilibrium between these two forms is influenced by various factors such as the nature of the substituent at the 5-position, the solvent, temperature, and pH.[3][4] Spectroscopic evidence from UV, IR, and NMR studies overwhelmingly supports the predominance of the thione form in solution.[3][5]

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol tautomer contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the ring.

Figure 1: Thione-Thiol Tautomeric Equilibrium.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are pivotal in elucidating the predominant tautomeric form. The distinct functional groups in the thione and thiol forms give rise to characteristic signals in IR, NMR, and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the presence of C=S, N-H, and S-H bonds.

| Functional Group | Tautomeric Form | Characteristic Absorption (cm⁻¹) | Reference |

| N-H stretch | Thione | 3100 - 3360 | [6] |

| S-H stretch | Thiol | ~2570 | [7] |

| C=S stretch | Thione | 1250 - 1270 | [6] |

| C=N stretch | Thiol/Thione | 1538 - 1650 | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the proton environment and the carbon skeleton of the tautomers.

¹H NMR Spectroscopy

| Proton | Tautomeric Form | Chemical Shift (δ, ppm) | Reference |

| N-H | Thione | 14.69 - 15.0 | [7][8] |

| S-H | Thiol | 1.6 - 2.0 | [3] |

| Aromatic H (Phenyl) | Both | 7.2 - 8.4 | [7][8] |

¹³C NMR Spectroscopy

| Carbon | Tautomeric Form | Chemical Shift (δ, ppm) | Reference |

| C=S | Thione | 177.2 - 178.4 | [9] |

| C-2 (Oxadiazole) | Both | ~178 | [7] |

| C-5 (Oxadiazole) | Both | ~159 | [7] |

| Aromatic C (Phenyl) | Both | 125 - 150 | [7] |

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The thione form typically exhibits an absorption maximum at a longer wavelength compared to the thiol form.

| Solvent | Predominant Tautomer | Absorption Maxima (λ_max, nm) | Reference |

| Water, 0.1M HCl, 0.1M NaOH, Ethanol, Chloroform | Thione | 253 - 254 | [10] |

| 1M H₂SO₄ | Thiol | 197 | [10] |

Experimental Protocols

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol describes a general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, using the phenyl derivative as an example.[1][2]

Figure 2: General Synthesis Workflow.

Materials:

-

Benzoic acid

-

Ethanol

-

Concentrated Sulfuric Acid

-

Hydrazine hydrate

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Esterification: A mixture of benzoic acid, ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The excess ethanol is removed under reduced pressure.

-

Hydrazinolysis: The resulting ester (ethyl benzoate) is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 8-12 hours. The completion of the reaction is monitored by TLC. The product, benzoyl hydrazide, crystallizes upon cooling.

-

Cyclization: Benzoyl hydrazide is dissolved in ethanol containing potassium hydroxide. Carbon disulfide is added dropwise, and the mixture is refluxed for 6-8 hours.

-

Acidification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and acidified with dilute HCl to precipitate the crude product.

-

Purification: The crude 5-phenyl-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Spectroscopic Analysis of Tautomerism

This protocol outlines the general steps for analyzing the tautomeric equilibrium using spectroscopic methods.

Figure 3: Spectroscopic Analysis Workflow.

Procedure:

-

Sample Preparation: Prepare solutions of the synthesized compound in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, DMSO, water).

-

IR Spectroscopy: Record the IR spectra of the solid sample (as a KBr pellet) and in solution (if possible). Analyze the spectra for the presence of characteristic absorption bands for N-H, S-H, and C=S groups.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Identify the chemical shifts corresponding to the labile N-H or S-H proton and the C=S carbon.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the solutions prepared in step 1. Note the absorption maxima (λ_max) in each solvent. Shifts in λ_max can indicate a shift in the tautomeric equilibrium.

-

Data Interpretation: Compare the obtained spectroscopic data with the characteristic values for the thione and thiol forms to determine the predominant tautomer in each condition.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for complementing experimental findings. These studies can provide insights into the relative stabilities of the tautomers and the energy barrier for the proton transfer reaction. A common approach involves geometry optimization of both tautomers followed by frequency calculations to obtain their relative energies. The use of a polarizable continuum model (PCM) can simulate the effect of different solvents on the tautomeric equilibrium.[11]

Conclusion

The tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental aspect of their chemistry that has significant implications for their application in drug development. Spectroscopic and computational evidence strongly indicates that the thione form is the more stable and predominant tautomer in most conditions, particularly in polar solvents. A thorough understanding and characterization of this equilibrium are essential for the rational design of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. ijari.org [ijari.org]

- 9. researchgate.net [researchgate.net]

- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 11. Direct and solvent-assisted thione-thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study [acikerisim.comu.edu.tr]

Quantum Chemical Blueprint of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and material science.[1][2] The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Computational studies, particularly Density Functional Theory (DFT), are instrumental in understanding the structural, electronic, and spectroscopic properties of this class of molecules, thereby aiding in the design of novel therapeutic agents and materials.[5][6][7]

Computational Methodology

The quantum chemical calculations detailed herein are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[6][8] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.[5][7] A scaling factor is often applied to the calculated frequencies to better match experimental values.

Electronic Properties

Key electronic properties are derived from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule.[5][8] The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack.[8]

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis. Note: The values presented here are illustrative and based on typical results for similar compounds reported in the literature. Actual values would be obtained from specific calculations for the title compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=N (oxadiazole) | ~1.29 |

| N-N (oxadiazole) | ~1.40 | |

| C-O (oxadiazole) | ~1.36 | |

| C-S | ~1.77 | |

| C-C (ring linkage) | ~1.46 | |

| Bond Angles (°) | C-O-C (oxadiazole) | ~103 |

| N-N-C (oxadiazole) | ~110 | |

| O-C-N (oxadiazole) | ~113 |

Data derived by analogy from studies on similar oxadiazole derivatives.[7]

Table 2: Frontier Molecular Orbital (FMO) Energies

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

These values are typical for 1,3,4-oxadiazole derivatives and indicate good kinetic stability.[8]

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.5 - 7.0 eV |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 - 4.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 2.75 eV |

| Global Softness (S) | 1 / (2η) | 0.18 - 0.22 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.9 - 3.5 eV |

Experimental Protocols

While this guide focuses on computational aspects, a brief overview of relevant experimental procedures is provided for context.

Synthesis of this compound

A common synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an aromatic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide.[9]

General Procedure:

-

4-methylbenzohydrazide is dissolved in ethanol.

-

An equimolar amount of potassium hydroxide is added to the solution.

-

Carbon disulfide is added dropwise to the mixture, which is then refluxed for several hours.

-

The reaction mixture is cooled, and the resulting solid is filtered.

-

The solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound is typically characterized by various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, C-O-C, C=S, N-H).

-

1H and 13C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Visualizations

Computational Workflow

The logical flow of the quantum chemical calculations can be visualized as follows:

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational understanding of the theoretical framework for studying this compound. These computational insights are invaluable for predicting molecular properties and guiding the synthesis and development of new molecules with desired biological or material characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations (2012) | Elida Romano | 22 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The known physicochemical properties of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂OS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 192.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 212 - 218 °C | --INVALID-LINK-- |

| CAS Number | 31130-15-1 | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols

The general synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification.[1] This versatile method allows for the preparation of a wide range of derivatives.

General synthesis workflow for 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of lipophilicity (LogP/LogD) and pKa.

Determination of Lipophilicity

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) between an organic and an aqueous phase.

The shake-flask method is the traditional and most reliable method for determining LogP.[3]

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). This is achieved by vigorously mixing the two phases and allowing them to separate.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase.

-

Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution of the compound. The mixture is then shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP (or LogD) is calculated using the following formula: LogP = log([Compound]octanol / [Compound]aqueous)

Reversed-phase HPLC (RP-HPLC) offers a faster, automated alternative for estimating lipophilicity.[4]

-

System Setup: Use a C18 or C8 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R). A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

LogP Estimation: Calculate the log k' for the target compound and use the calibration curve to interpolate its LogP value.

Determination of pKa

The pKa, or acid dissociation constant, is crucial as it determines the extent of ionization of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

This is a classic and accurate method for pKa determination.[5]

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. The sample solution is placed in a thermostatted vessel and stirred continuously.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) if the compound is acidic, or a strong acid (e.g., HCl) if it is basic. The titrant is added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized.

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization state.[6]

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spectral Measurement: Add a small, constant volume of the stock solution to each buffer solution in a series of cuvettes or a 96-well plate. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.[6]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[7]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Workflow for Physicochemical Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 3004-42-0 [chemicalbook.com]

- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Preliminary Screening of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Overview of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is a member of the 1,3,4-oxadiazole class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its biological activity, focusing on its synthesis, and potential antimicrobial, antioxidant, and anticancer properties. The information is compiled from various studies on the compound and its structural analogs, offering a foundational understanding for further research and development.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the initial conversion of p-toluic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then cyclized using carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the final product. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Biological Activities

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The presence of the thiol group and the 4-methylphenyl substituent on the oxadiazole ring are believed to play a crucial role in the pharmacological profile of the title compound.

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been investigated against a range of bacterial and fungal strains. While specific quantitative data for the title compound is limited in the reviewed literature, studies on structurally similar compounds provide insights into its potential efficacy. The antimicrobial activity is often attributed to the interference with microbial growth and cellular processes.

Table 1: Representative Antimicrobial Activity of Structurally Similar 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | Escherichia coli | >250 | [1][2] |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | >250 | [1][2] |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | Candida albicans | >250 | [1][2] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | [3] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100 times stronger than ampicillin | [3] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than terbinafine | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of 1,3,4-oxadiazole derivatives is a subject of ongoing research. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Similar 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | IC50 (µg/mL) | Reference |

| 5-benzyl-1,3,4-oxadiazole-2-thiol | Comparable to Vitamin C | [4] |

| Various 2,5-disubstituted-1,3,4-oxadiazoles | Varied, some potent | [5] |

Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%.

Anticancer Activity

Table 3: Representative Anticancer Activity of Structurally Similar 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast Cancer) | Potent activity | [6][7] |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | [7] |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 | [7] |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 (Liver Cancer) | 18.3 ± 1.4 | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline generalized methodologies for the synthesis and biological screening of this compound, based on established procedures for this class of compounds.

Synthesis of this compound[8]

-

Esterification: A mixture of p-toluic acid and an excess of absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The excess ethanol is removed under reduced pressure, and the resulting ester is purified.

-

Hydrazinolysis: The synthesized ester is dissolved in absolute ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the resulting 4-methylbenzohydrazide precipitates and is collected by filtration.

-

Cyclization: The 4-methylbenzohydrazide is dissolved in absolute ethanol, and carbon disulfide is added, followed by an aqueous solution of potassium hydroxide. The reaction mixture is refluxed until the reaction is complete (monitored by TLC). The solution is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude this compound. The product is then purified by recrystallization.

Antimicrobial Screening: Broth Dilution Method[1][5]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay[9][10]

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of Test Samples: The test compound is dissolved in a suitable solvent and prepared at various concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test sample. A control sample containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

To better illustrate the concepts discussed, the following diagrams represent the general synthesis workflow and a hypothetical signaling pathway that could be targeted by 1,3,4-oxadiazole derivatives in cancer cells.

Caption: General synthesis workflow for this compound.

Caption: Hypothetical inhibition of a cancer cell signaling pathway by the compound.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific quantitative data for this exact molecule is not extensively available in the public domain, the collective evidence from structurally related compounds strongly suggests its potential as an antimicrobial, antioxidant, and anticancer agent. This technical guide provides a foundational framework for researchers and drug development professionals to design and conduct further in-depth studies to elucidate the precise biological activities and mechanisms of action of this promising compound. Future research should focus on generating specific quantitative data and exploring its efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. ijari.org [ijari.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. mdpi.com [mdpi.com]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited direct experimental data on this specific compound, this document extrapolates information from closely related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives to establish a foundational understanding. The guide covers synthesis, expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for thermal analysis. This information is critical for the handling, formulation, and development of therapeutic agents incorporating this heterocyclic scaffold.

Introduction

The 1,3,4-oxadiazole-2-thiol moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, this compound, is of significant interest for its potential pharmacological applications. A thorough understanding of its thermal stability and decomposition characteristics is paramount for drug development, ensuring safety, stability, and efficacy of the final pharmaceutical product. This guide aims to provide a detailed technical overview of these properties.

Synthesis of this compound

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is well-established and typically involves a one-pot reaction. The general procedure for the synthesis of this compound is as follows:

Experimental Protocol: Synthesis [1][2]

-

Materials: 4-methylbenzoyl hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol, hydrochloric acid (HCl).

-

Procedure:

-

A mixture of 4-methylbenzoyl hydrazide (1 mmol), potassium hydroxide (1.5 mmol), and ethanol (20 mL) is stirred in a round-bottom flask until the KOH is completely dissolved.

-

Carbon disulfide (1.5 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid, this compound, is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

-

Thermal Stability and Decomposition Analysis

3.1. Predicted Thermogravimetric Analysis (TGA)

TGA is expected to show a single-step decomposition process. The onset of decomposition is likely to be above 200 °C, with significant weight loss occurring at higher temperatures, leading to complete decomposition.

3.2. Predicted Differential Scanning calorimetry (DSC)

The DSC thermogram would likely show a sharp endothermic peak corresponding to the melting point of the compound, followed by an exothermic event at higher temperatures indicating decomposition.

Table 1: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value/Range | Remarks |

| Melting Point (Tₘ) | 210 - 225 °C | Expected sharp endothermic peak in DSC. |

| Onset of Decomposition (Tₒ) | > 250 °C | Based on the stability of the 1,3,4-oxadiazole ring. |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 350 - 450 °C | The temperature at which the rate of weight loss is highest. |

| Final Decomposition Temperature | ~500 °C | Extrapolated from data on 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol which decomposes at 506°C[3]. |

| Residual Mass at 600 °C | < 5% | Indicating near-complete decomposition. |

3.3. Potential Decomposition Pathways

The thermal decomposition of 5-aryl-1,3,4-oxadiazole-2-thiols is likely to proceed through the cleavage of the heterocyclic ring. The presence of the thiol group and the 4-methylphenyl substituent will influence the fragmentation pattern.

Potential decomposition products could include p-tolunitrile, carbonyl sulfide (COS), nitrogen gas (N₂), and other small molecule fragments. The identification of these products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA) [4]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) and Oxidative (Air).

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.

4.2. Differential Scanning Calorimetry (DSC) [5]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon).

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to a temperature beyond the final decomposition point observed in TGA.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion. Observe any exothermic events corresponding to decomposition and determine the associated enthalpy changes.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (micrograms to a few milligrams) of the compound into a pyrolysis tube or onto a filament.

-

Pyrolysis Conditions:

-

Temperature: A series of temperatures can be used, including the temperature of maximum decomposition rate determined by TGA.

-

Atmosphere: Inert (Helium).

-

-

GC-MS Conditions:

-

GC Column: A suitable column for separating small, volatile organic compounds.

-

Temperature Program: An appropriate temperature ramp to separate the pyrolysis products.

-

MS Detection: Scan a mass range suitable for identifying the expected fragments.

-

-

Data Analysis: Identify the eluted compounds from their mass spectra by comparison with spectral libraries (e.g., NIST).

References

An In-Depth Technical Guide to 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and summarizes its known and potential biological activities, with a focus on its antimicrobial and anticancer properties. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31130-15-1 | [1][2][3] |

| Molecular Formula | C₉H₈N₂OS | [1][2][3] |

| Molecular Weight | 192.24 g/mol | [1][2][3] |

| Melting Point | 212-218 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Synonyms | 5-p-Tolyl-1,3,4-oxadiazole-2-thiol | [1] |

Synthesis

The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from 4-methylbenzoic acid. The general synthetic route is outlined below and the detailed experimental protocol is provided in the subsequent section.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis methods for 5-substituted-1,3,4-oxadiazole-2-thiols.[1][4]

Step 1: Synthesis of 4-Methylbenzoyl Hydrazide

-

To a solution of 4-methylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

-

The reaction mixture is refluxed for several hours (typically 4-6 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-methylbenzoyl hydrazide.

Step 2: Synthesis of this compound

-

To a solution of 4-methylbenzoyl hydrazide (1 equivalent) in ethanol, add potassium hydroxide (1 equivalent) and stir until it dissolves completely.

-

To this solution, add carbon disulfide (a slight excess, e.g., 1.1 equivalents) dropwise while keeping the temperature low (e.g., in an ice bath).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours (typically 12-16 hours) to form the potassium dithiocarbazate intermediate.

-

The mixture is then heated to reflux for 4-6 hours.

-

After reflux, the reaction mixture is cooled and then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Biological Activities

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5] The thiol group at the 2-position of the oxadiazole ring is known to enhance these biological effects.[1]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][3][6] While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in readily available literature, the data from analogous compounds suggest its potential as an antimicrobial agent. For instance, various 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Staphylococcus aureus | Varies (often in the range of 1-50) | [3] |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Escherichia coli | Varies (often in the range of 1-50) | [3] |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Candida albicans | Varies (often in the range of 1-50) | [7] |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. A study on a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which are structurally similar to the oxadiazole , demonstrated that a 4-methyl substituent on the phenyl ring resulted in significant cytotoxicity against the A549 lung cancer cell line.[8][9]

| Compound | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

| 2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazole | A549 (Lung Cancer) | 9.40 | [8][9] |

| 2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazole | SK-OV-3 (Ovarian Cancer) | >10 | [8][9] |

| 2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazole | SK-MEL-2 (Skin Cancer) | >10 | [8][9] |

| 2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazole | HCT15 (Colon Cancer) | >10 | [8][9] |

Potential Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, the broader class of 1,3,4-oxadiazole derivatives is known to exert its biological effects through various mechanisms, including enzyme inhibition. For instance, some derivatives have been identified as inhibitors of enzymes like thymidine phosphorylase and telomerase, which are crucial for cancer cell proliferation.

Applications and Future Perspectives

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its demonstrated antimicrobial and anticancer potential, characteristic of the 1,3,4-oxadiazole class, makes it a valuable lead compound for further optimization in drug discovery programs. Beyond pharmaceuticals, this compound and its derivatives have potential applications in agrochemicals and materials science, for example, as corrosion inhibitors or as components in the synthesis of polymers with enhanced thermal stability.[10] Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this promising molecule.

References

- 1. asianpubs.org [asianpubs.org]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 7. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. | Sigma-Aldrich [merckmillipore.com]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 1,3,4-Oxadiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth review of the primary and alternative synthetic methodologies for this important heterocyclic system. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to assist researchers in the selection and implementation of the most suitable synthetic strategies.

Core Synthetic Methodologies

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is predominantly achieved through the cyclization of acylhydrazides with carbon disulfide. However, several alternative methods, including one-pot procedures and syntheses from dithiocarbazates, offer distinct advantages in terms of efficiency and environmental impact. This guide will explore these key methods in detail.

Method 1: Cyclization of Acylhydrazides with Carbon Disulfide

This is the most widely employed and versatile method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The reaction proceeds via the formation of a potassium dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization upon heating, followed by acidification to yield the desired product.[1][2]

General Reaction Scheme:

Figure 1: General scheme for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides.

Detailed Experimental Protocol (Conventional Heating):

A representative procedure for the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is as follows[3]:

-

In a 250 mL round-bottom flask, dissolve 4-nitrobenzoic hydrazide (7 g, 0.038 mol) in absolute ethanol.

-

To this solution, add carbon disulfide (2 mL, 0.034 mol), followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in 20 mL of water.

-

Stir the reaction mixture thoroughly and heat it under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and filtered. The filtrate is then acidified with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data for Method 1 (Conventional Heating):

| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

| 4-Nitrophenyl | - | - | [3] |

| 4-Chlorophenyl | 8 | 85 | [3] |

| Phenyl | 7 | 82 | [3] |

| 4-Methoxyphenyl | 9 | 80 | [3] |

| 2-Furyl | - | - | [3] |

| 2-Phenethyl | - | - | [3] |

Note: Dashes indicate that the specific data was not provided in the cited reference.

Method 2: Ultrasound-Assisted One-Pot Synthesis

To enhance reaction rates and improve yields, ultrasound irradiation has been successfully applied to the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This method often proceeds under milder conditions and in shorter reaction times compared to conventional heating.[1][4][5][6]

Workflow for Ultrasound-Assisted Synthesis:

Figure 2: Workflow for the ultrasound-assisted synthesis of 1,3,4-oxadiazole-2-thiols.

Detailed Experimental Protocol (Ultrasound-Assisted):

A general procedure for the ultrasound-assisted synthesis is as follows[4]:

-

In a suitable reaction vessel, mix the aryl hydrazide and carbon disulfide in a 1:1 molar ratio.

-

Add a few drops of dimethylformamide (DMF) as the solvent.

-

Subject the reaction mixture to ultrasound irradiation at a specified frequency and power, typically at room temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, perform an appropriate work-up, which may involve solvent evaporation and purification by recrystallization or column chromatography.

Quantitative Data for Method 2 (Ultrasound-Assisted):

| Substituent (R) | Reaction Time (min) | Yield (%) | Reference |

| 4-Fluorophenyl | 60 | 95 | [4] |

| 4-Chlorophenyl | 50 | 92 | [4] |

| 4-Bromophenyl | 45 | 94 | [4] |

| 4-Nitrophenyl | 70 | 90 | [4] |

| 4-Methylphenyl | 65 | 93 | [4] |

Method 3: Microwave-Assisted Synthesis

Microwave irradiation is another energy-efficient technique that can significantly accelerate the synthesis of 1,3,4-oxadiazole-2-thiols. This method often leads to higher yields and shorter reaction times compared to conventional heating.[7][8]

Detailed Experimental Protocol (Microwave-Assisted):

A representative procedure for the microwave-assisted synthesis of 5-pyridyl-1,3,4-oxadiazole-2-thiol is as follows[8]:

-

To a solution of isonicotinic acid hydrazide (1.36 g, 0.01 mol) in ethanol (20 ml), add potassium hydroxide (0.56 g, 0.01 mol) and carbon disulfide (0.76 g, 0.01 mol) with shaking.

-

The reaction mixture is then subjected to microwave irradiation at a specified power and for a set duration (e.g., 300W for 4 minutes in intervals).[7]

-

After irradiation, the mixture is cooled, poured into ice water, and acidified with glacial acetic acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Comparative Data for Conventional vs. Microwave Synthesis:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 7 h | - | [8] |

| Microwave Irradiation | 4 min | - | [7] |

Note: While the references highlight the significant reduction in reaction time, specific yield comparisons for the same compound under both conditions were not always provided.

Method 4: One-Pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole Derivatives

A one-pot procedure for the synthesis of 2-alkylthio-1,3,4-oxadiazole derivatives from acid hydrazides, carbon disulfide, and an alkyl halide has been developed. This method avoids the isolation of the intermediate 1,3,4-oxadiazole-2-thiol.[9]

Logical Relationship for One-Pot Synthesis:

Figure 3: Logical flow of the one-pot synthesis of 2-alkylthio-1,3,4-oxadiazoles.

Detailed Experimental Protocol (One-Pot):

A general procedure for the one-pot synthesis is as follows[9]:

-

A mixture of the acid hydrazide (1.0 mmol) and carbon disulfide (3.0 mmol) in DMF (2.0 mL) is stirred for 15 minutes at room temperature.

-

The reaction mixture is then heated at 70 °C for approximately 4 hours until complete ring closure is observed by TLC.

-

After cooling to room temperature, an alkyl halide (1.2 mmol) and triethylamine (4 mmol) are added to the mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The solvent is evaporated in vacuo, and the crude product is purified by preparative TLC.

Thiol-Thione Tautomerism

A crucial aspect of the chemistry of 1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium with the corresponding 1,3,4-oxadiazole-2(3H)-thione form. Spectroscopic studies, including NMR and IR, have been employed to investigate this phenomenon.[10][11][12][13]

Tautomeric Equilibrium:

Figure 4: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

In many cases, the thione form is reported to be the predominant tautomer in solution.[14] For example, in the 13C NMR spectrum of 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H-[1][5][6]oxadiazole-2-thione, a characteristic peak at δ = 186.11 ppm corresponding to the C=S group suggests the prevalence of the thione form.[14]

Conclusion